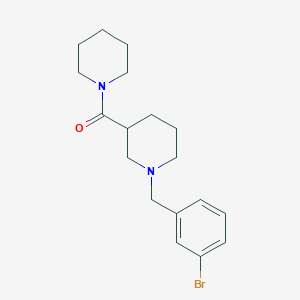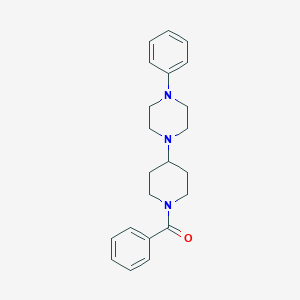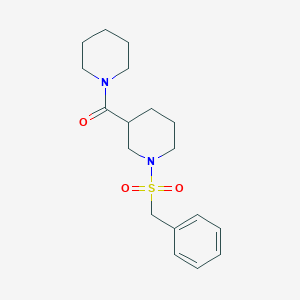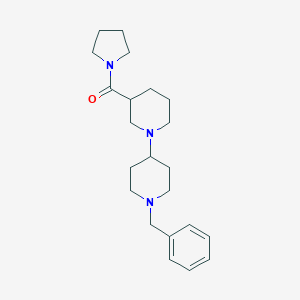![molecular formula C20H30N2O2 B247409 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone, also known as A-86929, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. A-86929 belongs to the class of compounds known as dopamine agonists, which are drugs that activate dopamine receptors in the brain.
作用機序
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone acts as an agonist at dopamine D1 receptors, which are G protein-coupled receptors that activate intracellular signaling pathways. Activation of dopamine D1 receptors leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn leads to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in cellular function.
Biochemical and Physiological Effects:
Activation of dopamine D1 receptors by 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has been shown to increase locomotor activity, enhance working memory, and improve attention. 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has also been shown to increase the release of dopamine in the prefrontal cortex, which is a brain region involved in executive function.
実験室実験の利点と制限
One advantage of using 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone in lab experiments is its selectivity for dopamine D1 receptors, which allows for more precise manipulation of these receptors. However, 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone may have off-target effects at high concentrations, which could confound experimental results.
将来の方向性
There are several potential future directions for research involving 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone. One area of interest is the role of dopamine D1 receptors in addiction and substance abuse. 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone may be a useful tool in studying the mechanisms underlying addiction and identifying potential therapeutic targets. Another area of interest is the role of dopamine D1 receptors in neurodegenerative diseases such as Parkinson's disease. 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone may be useful in developing new treatments for these diseases by targeting dopamine D1 receptors. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone and its potential applications in various fields of research.
合成法
The synthesis of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone involves the reaction of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone with a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting compound is then purified through various methods such as column chromatography or recrystallization.
科学的研究の応用
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has been extensively studied in the field of neuroscience due to its potential applications in research related to dopamine receptors. Dopamine receptors are involved in a variety of physiological processes such as movement, motivation, and reward. 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has been shown to selectively activate dopamine D1 receptors, which are involved in motor function, working memory, and attention. This selectivity makes 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone a valuable tool in studying the role of dopamine D1 receptors in these processes.
特性
分子式 |
C20H30N2O2 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
1-[4-(azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H30N2O2/c1-17-7-6-8-19(15-17)24-16-20(23)22-13-9-18(10-14-22)21-11-4-2-3-5-12-21/h6-8,15,18H,2-5,9-14,16H2,1H3 |
InChIキー |
KFJWLROMWAUXAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3CCCCCC3 |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B247328.png)
![1-{[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B247332.png)
![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B247333.png)


![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)


![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)

![4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247356.png)
![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)
